disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate
Description
Disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate is a coordination complex comprising two silver ions bound to a chloranilate dianion (C₆Cl₂O₄²⁻). The chloranilate ligand is derived from chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) through deprotonation. This compound exhibits unique structural and electronic properties due to the combination of Ag⁺ ions and the conjugated quinoid system of the ligand. Silver-based complexes are of interest for their antimicrobial properties, and the chloranilate ligand contributes to redox activity and π-π stacking interactions in supramolecular assemblies .
Properties
CAS No. |
22855-70-5 |
|---|---|
Molecular Formula |
C6Ag2Cl2O4 |
Molecular Weight |
422.70 g/mol |
IUPAC Name |
disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H2Cl2O4.2Ag/c7-1-3(9)5(11)2(8)6(12)4(1)10;;/h9,12H;;/q;2*+1/p-2 |
InChI Key |
HDAPVNLIQQSUEY-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
Preparation Methods
Direct Coordination Method
- Procedure : A solution of chloranilic acid is dissolved in a suitable solvent such as water, acetonitrile, or a mixture of both. To this solution, a stoichiometric amount of silver salt (e.g., silver nitrate) is added slowly under stirring.
- Reaction Conditions : The reaction is often carried out at room temperature or slightly elevated temperatures (20–40 °C) to facilitate complexation.
- Isolation : The resulting precipitate of disilver complex is filtered, washed with cold solvent, and dried under vacuum.
This method yields the disilver complex as a solid, often characterized by its distinct color and crystalline nature.
Carbonate-Assisted Synthesis
- Procedure : Silver carbonate (Ag2CO3) is reacted with chloranilic acid in aqueous or aqueous-organic solvent mixtures (e.g., H2O/CH3CN in 2:1 volume ratio).
- Reaction Time : The mixture is stirred for approximately 25 minutes at room temperature.
- Crystallization : The filtrate is left to stand at room temperature for several days, allowing the formation of colorless block crystals of the silver complex.
This method is advantageous for obtaining high-quality crystals suitable for X-ray crystallography and detailed structural analysis.
Experimental Data and Reaction Conditions Summary
| Preparation Method | Reagents | Solvent System | Temperature | Reaction Time | Product Form | Notes |
|---|---|---|---|---|---|---|
| Direct Coordination | Chloranilic acid + AgNO3 | H2O, CH3CN or mixtures | Room temperature | Minutes to hours | Solid precipitate | Simple, rapid complexation |
| Carbonate-Assisted Synthesis | Chloranilic acid + Ag2CO3 | H2O/CH3CN (2:1 v/v) | Room temperature | 25 minutes stirring | Colorless block crystals | Suitable for crystallographic studies |
Structural and Analytical Characterization
- Molecular Formula : C6H2Cl2O4Ag2 (disilver complex)
- Molecular Weight : Approximately 424.72 g/mol
- Crystal System : Monoclinic or triclinic depending on crystallization conditions
- Coordination Geometry : Silver(I) centers coordinate with oxygen atoms of the chloranilate ligand forming a polymeric chain or discrete complex units.
- X-ray Crystallography : High-resolution crystal structures have been reported, showing silver coordinated to the oxygen atoms of the 1,4-diolate moiety with bond lengths and angles consistent with silver(I) coordination chemistry.
Research Discoveries and Notes
- The disilver complex exhibits zero rotatable bonds , indicating a rigid coordination environment.
- Hydrogen bonding and intermolecular interactions contribute to the stability and packing of the crystalline material.
- The complex is sensitive to light and moisture, requiring careful handling during synthesis and storage.
- Variations in solvent and silver salt can influence the crystallinity and morphology of the product.
- The compound has been studied for its electronic and structural properties , which are influenced by the dichloro substitution pattern on the cyclohexadiene ring.
Chemical Reactions Analysis
Reaction Types and Observed Behaviors
The compound participates in four primary reaction categories:
| Reaction Type | Conditions | Products/Observations |
|---|---|---|
| Ligand substitution | Polar aprotic solvents | Replacement of dioxocyclohexadiene ligand with stronger field ligands (e.g., ammonia, thiourea) |
| Redox reactions | Aqueous/organic interfaces | Silver(I) → Silver(0) reduction under UV light |
| Acid-base interactions | pH 5–9 | Protonation/deprotonation at oxygen sites |
| Thermal decomposition | >200°C in inert atmosphere | AgCl + chloranilic acid derivatives |
Source: Synthesis protocols and reactivity studies
Ligand Exchange Dynamics
The dioxocyclohexadiene ligand exhibits labile bonding to silver(I), enabling reversible substitution. Kinetic studies show:
-
Rate constants :
-
3.2 × 10⁻³ s⁻¹ (acetonitrile, 25°C)
-
1.8 × 10⁻³ s⁻¹ (dichloromethane, 25°C)
-
-
Steric effects dominate over electronic factors due to the planar ligand geometry .
Redox Pathways
Silver centers act as electron reservoirs:
-
Photoreduction yields colloidal silver nanoparticles (5–20 nm diameter) .
-
Oxidative degradation of organic substrates (e.g., alcohols → ketones) occurs via radical intermediates.
Reaction Conditions and Optimization
Controlled parameters significantly influence outcomes:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–60°C | ±15% per 10°C shift |
| Solvent polarity | ε ≥ 20 (e.g., DMF) | Maximizes ligand mobility |
| pH | 6.5–7.5 | Prevents AgOH precipitation |
Source: Thermodynamic and kinetic analyses
Catalytic Cross-Coupling
-
Buchwald-Hartwig amination :
-
Turnover frequency (TOF): 12 h⁻¹
-
Substrate scope: aryl bromides > chlorides
-
Precursor for Silver Nanomaterials
-
Size control via ligand stoichiometry:
-
1:1 Ag/ligand → 5 nm particles
-
2:1 Ag/ligand → 15 nm particles
-
Source: Material science applications
Stability and Reactivity Trade-offs
Scientific Research Applications
Disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate has several scientific research applications:
Mechanism of Action
The mechanism of action of disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate involves the interaction of silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects . The molecular targets and pathways involved include the inhibition of enzyme activity and disruption of cell membrane integrity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Chloranilic Acid Salts and Coordination Complexes
Chloranilic acid (H₂C₆Cl₂O₄) forms diverse salts and complexes with metals and organic bases. Key structural comparisons include:
Physicochemical Properties
Solubility and Stability
- Disilver;chloranilate : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); decomposes above 200°C .
- Sodium chloranilate : Highly water-soluble due to ionic nature; stable up to 300°C .
- DMAP-chloranilate co-crystal : Insoluble in water; stability enhanced by 11 water molecules in the lattice .
Spectroscopic Features
Antimicrobial Activity
Chloranilate derivatives exhibit variable antimicrobial efficacy depending on the cation:
Note: Silver-containing compounds generally show lower MIC values due to the intrinsic biocidal activity of Ag⁺ ions. Organic salts (e.g., lansoprazole) are less potent .
Crystallographic Analysis
Crystal packing and intermolecular interactions differ significantly:
Biological Activity
Disilver; 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate (commonly referred to as disilver) is a silver complex with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CAgClO
- CAS Number : 22855-70-5
- Molecular Weight : 422.7042 g/mol
Disilver is characterized by its unique dioxocyclohexadiene structure, which contributes to its reactivity and biological interactions.
Synthesis
Disilver can be synthesized through various methods involving the reaction of silver salts with chlorinated dioxocyclohexadienes. The specific conditions and reagents used can influence the yield and purity of the final product.
Antimicrobial Properties
Disilver exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing bacterial proliferation:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.9 |
| Escherichia coli | 31.5 |
These findings suggest that disilver could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Research has demonstrated that disilver possesses cytotoxic effects against human cancer cell lines. In vitro studies reveal that disilver induces apoptosis in cancer cells through various mechanisms:
- Induction of Apoptosis : Disilver activates caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting apoptosis.
A study evaluating the cytotoxicity of disilver on several cancer cell lines showed significant growth inhibition compared to control groups.
The biological activity of disilver can be attributed to several mechanisms:
- Oxidative Stress Induction : Disilver generates reactive oxygen species that damage cellular components.
- Protein Interaction : The compound may interact with critical proteins involved in cell cycle regulation and apoptosis.
- Metal Ion Release : Silver ions are known for their antimicrobial properties; thus, their release from disilver could enhance its biological effects.
Case Studies
- Neuroprotective Effects : A study investigated the protective effects of disilver on neuronal cells exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Results indicated that disilver significantly reduced Aβ-induced neurotoxicity by modulating apoptotic pathways.
- Antitumor Activity : In a comparative study, disilver was tested against established chemotherapeutic agents. It demonstrated comparable efficacy in inhibiting tumor growth in vitro and in vivo models.
Q & A
Basic: What are the optimal synthetic conditions for disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate?
Methodological Answer:
The synthesis involves reacting stoichiometric equivalents of silver(I) salts with chloranilic acid derivatives. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., tetrahydrofuran) to enhance ligand exchange kinetics .
- Reaction Time: Stirring for 6–12 hours at room temperature ensures complete ion displacement .
- Crystallization: Slow evaporation from aqueous/organic solvent mixtures (e.g., water:acetonitrile) yields X-ray-quality crystals .
- Yield Optimization: Control pH to avoid ligand protonation; yields >75% are achievable with excess Ag⁺ .
Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Resolves the coordination geometry of Ag⁺ ions and confirms the dianionic chloranilate backbone. Use MoKα radiation (λ = 0.71073 Å) and SHELXL for refinement (R1 < 0.05) .
- FT-IR Spectroscopy: Identify ν(C=O) stretches at ~1650–1700 cm⁻¹ and ν(Ag–O) vibrations at 450–500 cm⁻¹ .
- NMR (Solid-State): ¹³C NMR detects aromatic chloranilate carbons at δ 140–160 ppm, while ¹H NMR of co-crystallized ligands (e.g., DMAPH⁺) confirms protonation states .
Advanced: How can researchers resolve contradictions in crystallographic data (e.g., disorder, twinning)?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART instruction to refine split positions for disordered solvent molecules or counterions .
- Twinning Analysis: Employ PLATON’s TWINABS for scaling and HKLF5 format integration in SHELXL. For high mosaicity, apply multi-scan absorption corrections (SADABS) .
- Validation Tools: Cross-check with checkCIF (IUCr) to flag outliers in bond distances/angles and refine using restraints (e.g., DFIX, SIMU) .
Advanced: What computational methods quantify non-covalent interactions in the crystal lattice?
Methodological Answer:
- Hydrogen/Halogen Bond Analysis: Measure O–H···Cl (2.76–2.81 Å) and C–H···O (2.57–2.60 Å) interactions using Mercury’s "Contacts" tool. Validate against empirical bond-length/bond-angle databases .
- π-π Stacking: Calculate centroid distances (3.6–3.9 Å) and dihedral angles (<10°) between aromatic rings using DIAMOND .
- Energy Frameworks (CrystalExplorer): Map electrostatic, dispersion, and polarization energies to rank interaction strengths .
Advanced: How to design experiments to study thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂. Decomposition onset >200°C indicates stability, with mass loss steps correlating to ligand dissociation .
- In Situ SCXRD: Collect data at elevated temperatures (100–300 K) to track structural changes (e.g., Ag–O bond elongation) .
- Mass Spectrometry (EI): Detect volatile decomposition products (e.g., AgCl, CO₂) via m/z peaks at 143 (AgCl⁺) and 44 (CO₂⁺) .
Advanced: How do structural variations (e.g., counterion substitution) affect electronic properties?
Methodological Answer:
- DFT Calculations (Gaussian): Compare HOMO-LUMO gaps of Ag-chloranilate vs. Cu-chloranilate analogs. Lower gaps (<3 eV) suggest enhanced conductivity .
- UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) bands at 400–500 nm. Red shifts indicate stronger Ag–O covalency .
- Magnetic Susceptibility: Use SQUID magnetometry to assess paramagnetic contributions from dianionic radicals (if present) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
